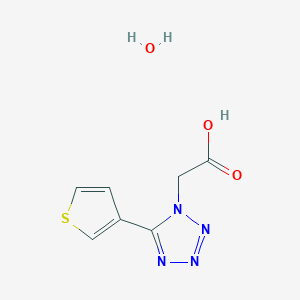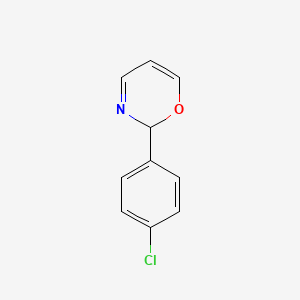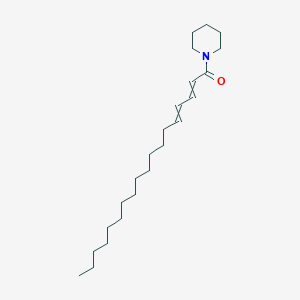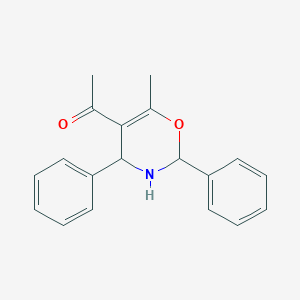![molecular formula C8H14Te2 B12553942 Propane, 2,2'-[1,2-ethynediylbis(telluro)]bis- CAS No. 184943-56-4](/img/structure/B12553942.png)
Propane, 2,2'-[1,2-ethynediylbis(telluro)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 2,2’-[1,2-ethynediylbis(telluro)]bis- is a unique organotellurium compound characterized by the presence of tellurium atoms linked through an ethynediyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2,2’-[1,2-ethynediylbis(telluro)]bis- typically involves the reaction of tellurium-containing precursors with ethynediyl intermediates. One common method includes the use of dichloromethane (DCM) as a solvent, where the tellurium precursors are slowly diffused and evaporated over a period of weeks to form single crystals suitable for X-ray diffraction studies .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 2,2’-[1,2-ethynediylbis(telluro)]bis- can undergo various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.
Substitution: The ethynediyl bridge can participate in substitution reactions, where other groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), nitric acid (HNO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium oxides, while reduction could produce tellurium hydrides.
Wissenschaftliche Forschungsanwendungen
Propane, 2,2’-[1,2-ethynediylbis(telluro)]bis- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Propane, 2,2’-[1,2-ethynediylbis(telluro)]bis- exerts its effects involves interactions with molecular targets, such as enzymes and cellular receptors. The tellurium atoms can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the ethynediyl bridge may facilitate interactions with other molecular structures, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane-2,2-diylbis(oxyethane-2,1-diyl) diacetate: Another organotellurium compound with different functional groups and properties.
5,5′-(Propane-2,2-diyl)bis(2-hydroxybenzaldehyde): A compound with a similar propane backbone but different substituents.
Uniqueness
Propane, 2,2’-[1,2-ethynediylbis(telluro)]bis- is unique due to its ethynediyl bridge and tellurium atoms, which confer distinct chemical and physical properties. These features make it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
184943-56-4 |
|---|---|
Molekularformel |
C8H14Te2 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2-(2-propan-2-yltellanylethynyltellanyl)propane |
InChI |
InChI=1S/C8H14Te2/c1-7(2)9-5-6-10-8(3)4/h7-8H,1-4H3 |
InChI-Schlüssel |
VLTLFNDQLVQGEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Te]C#C[Te]C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,9bS)-2-Phenyl-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,3]oxazole](/img/structure/B12553865.png)




![N~1~,N~3~-Dibutyl-2-[2-(dodecyloxy)ethyl]-N~1~,N~3~-dimethylpropanediamide](/img/structure/B12553905.png)

![4-{2-Methyl-1-[4-(methylsulfanyl)phenyl]propan-2-yl}morpholine](/img/structure/B12553909.png)

![2-{[2-(Dimethylamino)ethyl]selanyl}ethan-1-ol](/img/structure/B12553920.png)
![2-[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]-1-methyl-5-nitro-1H-imidazole](/img/structure/B12553928.png)
![[3-(4-Hydroxybutoxy)-3-oxopropyl]phenylphosphinic acid](/img/structure/B12553935.png)

![1H-2-Benzopyran-1-one, 6,8-dimethoxy-3-[(phenylmethoxy)methyl]-](/img/structure/B12553961.png)
